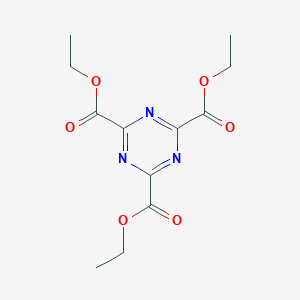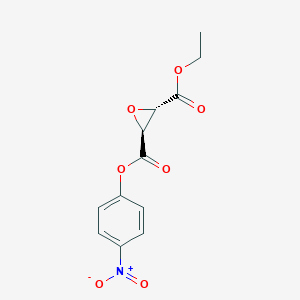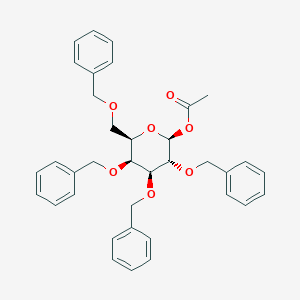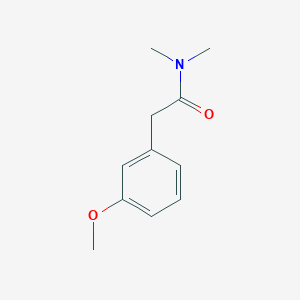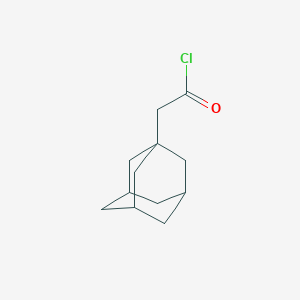
Chlorure de 1-adamantane-acétyle
Vue d'ensemble
Description
. This compound is characterized by the presence of a chlorine atom replacing a hydrogen atom in 1-adamantane acetate. It is a colorless to pale yellow liquid with a pungent odor and good solubility in organic solvents .
Applications De Recherche Scientifique
1-Adamantaneacetyl chloride has a variety of applications in scientific research:
Organic Synthesis: It is used as a substitution reagent or intermediate in organic synthesis reactions, including esterification, etherification, and amination.
Solvent and Extractant: It can be used as a solvent and extractant in chemical laboratories and industry.
Drug Delivery Systems: Adamantane derivatives, including 1-adamantaneacetyl chloride, are explored for their potential in targeted drug delivery and surface recognition.
Mécanisme D'action
Target of Action
1-Adamantaneacetyl chloride is an organic compound . It is a colorless to pale yellow liquid with a pungent and stimulating odor . It has good solubility in organic solvents . .
Mode of Action
1-Adamantaneacetyl chloride can react with many organic compounds, such as alcohols, phenols, amines, etc., to produce substitution reactions . These reactions generate the corresponding esters, ethers, and amines .
Biochemical Pathways
It is known that it can be used for esterification, etherification, amination and other reactions in organic synthesis .
Pharmacokinetics
Its physical and chemical properties such as its boiling point, density, and vapor pressure suggest that it may have certain bioavailability characteristics .
Result of Action
It is known that it can react with many organic compounds to produce substitution reactions, generating the corresponding esters, ethers, and amines .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
1-Adamantaneacetyl chloride can be synthesized through two main methods:
Reaction with Thionyl Chloride: 1-Adamantane acetate reacts with thionyl chloride under controlled conditions to produce 1-adamantaneacetyl chloride.
Reaction with Phosphorous Chloride: Another method involves the reaction of 1-adamantane acetate with phosphorous chloride.
During the preparation process, it is crucial to maintain appropriate operating temperatures and reaction conditions, as well as to follow safety precautions to handle the reagents safely .
Analyse Des Réactions Chimiques
1-Adamantaneacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols, phenols, and amines to produce the corresponding esters, ethers, and amines.
Esterification: In the presence of alcohols, it forms esters.
Etherification: When reacted with phenols, it forms ethers.
Amination: It reacts with amines to form amides.
Common reagents used in these reactions include alcohols, phenols, and amines, and the major products formed are esters, ethers, and amides .
Comparaison Avec Des Composés Similaires
1-Adamantaneacetyl chloride can be compared with other similar compounds, such as:
1-Adamantanecarbonyl Chloride: Similar in structure but with a carbonyl group instead of an acetyl group.
Benzo[b]thiophene-2-carbonyl Chloride: Contains a thiophene ring instead of an adamantane structure.
Diphenylacetyl Chloride: Features a diphenyl group instead of an adamantane structure.
The uniqueness of 1-adamantaneacetyl chloride lies in its adamantane structure, which imparts specific reactivity and stability properties that are advantageous in various chemical reactions and applications .
Propriétés
IUPAC Name |
2-(1-adamantyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQSEJBREPQBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378137 | |
| Record name | 1-ADAMANTANEACETYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19835-38-2 | |
| Record name | 1-ADAMANTANEACETYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


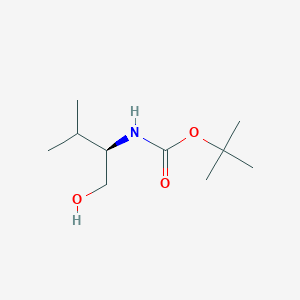
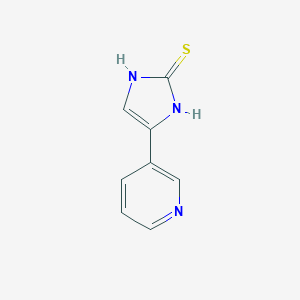
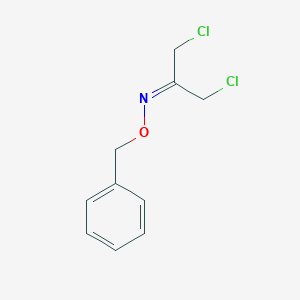
![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)
![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)

